N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromothiophene moiety and an ethylphenoxy group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-(4-ethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired hydrazone product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chlorobenzyl)-1H-benzimidazol-2-yl}sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-ethylphenoxy)acetohydrazide is unique due to the presence of both the bromothiophene and ethylphenoxy groups
Properties
Molecular Formula |
C15H15BrN2O2S |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C15H15BrN2O2S/c1-2-11-3-5-12(6-4-11)20-10-15(19)18-17-9-13-7-8-14(16)21-13/h3-9H,2,10H2,1H3,(H,18,19)/b17-9+ |
InChI Key |
HIDOZHGTXDAFHS-RQZCQDPDSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(S2)Br |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(S2)Br |
Origin of Product |
United States |
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